(4-BROMO-2-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE
Overview
Description
(4-BROMO-2-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated thiophene ring and a methoxy-substituted phenyl group linked through a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-2-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Brominated Thiophene Ring: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperazine Moiety: The brominated thiophene is then reacted with a piperazine derivative, often in the presence of a base such as potassium carbonate, to form the piperazine-thiophene intermediate.
Introduction of the Methoxy-Substituted Phenyl Group: The final step involves coupling the piperazine-thiophene intermediate with a methoxy-substituted phenyl group, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-2-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated or de-methylated derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-BROMO-2-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (4-BROMO-2-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and the methoxy-substituted phenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4-BROMO-2-THIENYL)METHANOL: A simpler compound with similar brominated thiophene structure but lacking the piperazine and methoxy-phenyl groups.
(4-BROMO-2-METHOXYPHENYL)(MORPHOLINO)METHANONE: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
(4-BROMO-2-THIENYL)[4-(3-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its combination of a brominated thiophene ring, a methoxy-substituted phenyl group, and a piperazine moiety
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-21-14-4-2-3-13(10-14)18-5-7-19(8-6-18)16(20)15-9-12(17)11-22-15/h2-4,9-11H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSDSICCCFSDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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